Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate
Description
Chemical Structure and Synthesis
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate (CAS: 1138245-50-7) is a bicyclic ester derivative with a rigid bicyclo[3.2.0]heptene core and a tert-butyl ester group. It is a key intermediate in synthesizing mirogabalin (DS-5565), a therapeutic agent for neuropathic pain . The compound is synthesized via a stereoselective Horner-Wadsworth-Emmons reaction using tert-butyl (dimethoxyphosphoryl)acetate and (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one, followed by purification steps to isolate the product as a yellow oil .
Role in Drug Development This compound is critical in constructing the bicyclic γ-amino acid framework of mirogabalin. Its tert-butyl ester group enhances lipophilicity, facilitating intermediate stability during synthesis, while the ethyl-substituted bicyclic core contributes to stereochemical control in downstream reactions .
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
tert-butyl (2E)-2-(3-ethyl-6-bicyclo[3.2.0]hept-3-enylidene)acetate |
InChI |
InChI=1S/C15H22O2/c1-5-10-6-11-8-12(13(11)7-10)9-14(16)17-15(2,3)4/h7,9,11,13H,5-6,8H2,1-4H3/b12-9+ |
InChI Key |
NLFCLPZGEKSGEW-FMIVXFBMSA-N |
Isomeric SMILES |
CCC1=CC\2C(C1)C/C2=C\C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1=CC2C(C1)CC2=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl 4-Ethyl-3-Hydroxyhept-6-Enoate
A multi-step synthesis begins with ethyl 4-ethyl-3-hydroxyhept-6-enoate, which undergoes base-mediated cyclization. Sodium hydride and n-butyllithium deprotonate the hydroxyl group, enabling allyl bromide to attack the carbonyl carbon, forming a bicyclic intermediate. Subsequent elimination and esterification yield the target compound:
-
Reagents :
-
Sodium hydride (≥63% in oil)
-
n-Butyllithium (1.58 M in hexane)
-
Allyl bromide
-
-
Conditions :
This method achieves moderate yields but requires precise control to minimize side reactions like β-hydride elimination.
Acid-Catalyzed Esterification
A modified esterification route employs acetic acid derivatives and bicyclic alcohols under acidic conditions. Strong acid ionic exchange resins (e.g., sulfonated polystyrene) catalyze the reaction at 30–110°C and 0.5–2.0 MPa pressure.
| Parameter | Value |
|---|---|
| Molar ratio (acid:alcohol) | 1:0.30–1:5.00 |
| Catalyst loading | 30–90 mL resin per liter |
| Space velocity | 0.5–5.0 h⁻¹ |
This method avoids moisture-sensitive catalysts (e.g., ZnCl₂) and achieves >90% conversion, though dimerization of the bicyclic alkene remains a challenge.
Resolution of Racemic Intermediates
Chiral separation is critical for enantiomerically pure products. A patent describes resolving tert-butyl (±)-[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate using a Chiralpak IC column with n-hexane/ethanol (98:2) at 40°C:
-
Retention times : 5.2 min (peak 1) and 6.3 min (peak 2)
-
Yield : 50% for each enantiomer
This step ensures >99% enantiomeric excess (ee), critical for pharmaceutical applications.
Purification and Characterization
Distillation and Chromatography
Crude product purification involves fractional distillation under reduced pressure (78–90°C) to remove acetic acid and unreacted alcohol. Silica gel chromatography further isolates the ester using ethyl acetate/hexane gradients.
Spectroscopic Analysis
1H-NMR (400 MHz, CDCl₃) key signals:
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the bicyclic system to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate serves as an intermediate in synthesizing various organic compounds, particularly those containing bicyclic structures. Its unique bicyclo[3.2.0]heptene framework allows for the development of complex molecules through reactions such as:
- Nucleophilic Substitution : The acetate group can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
- Electrophilic Addition Reactions : The double bond in the bicyclic structure can participate in various electrophilic addition reactions, which are crucial for forming larger and more complex organic molecules .
Medicinal Chemistry
2. Potential Therapeutic Uses
Recent studies have indicated that derivatives of this compound may exhibit pharmacological activities. For instance:
- Analgesic Properties : Some derivatives have shown promise in preclinical trials for pain management, particularly in conditions like diabetic peripheral neuropathic pain .
Case Study: Mirogabalin
One notable derivative, Mirogabalin, which contains a similar bicyclic structure, has undergone clinical trials demonstrating efficacy in treating neuropathic pain . The synthesis of Mirogabalin involves the use of tert-butyl esters as intermediates, showcasing the importance of compounds like this compound in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Mirogabalin Impurities and Derivatives
Key Observations :
- Impurity 10: The absence of functional groups like aminomethyl reduces its pharmacological relevance, but its stereochemistry (E-configuration) may influence byproduct formation during synthesis .
- Mirogabalin : Conversion of the tert-butyl ester to a carboxylic acid group enhances water solubility, critical for bioavailability. The benzenesulfonate salt further stabilizes the molecule in solid formulations .
Bicyclic Esters with Varied Substituents
Key Observations :
Bicyclic Compounds with Modified Cores
Key Observations :
- Bicyclo[3.1.0] vs.
- Boronate Esters : The boron-containing derivative enables Suzuki-Miyaura cross-coupling reactions, a versatility absent in the target compound .
Research Findings and Implications
- Stereochemical Control : The tert-butyl group in the target compound aids in stabilizing the bicyclic core during synthesis, reducing racemization risks .
- Solubility-Stability Trade-off : While the tert-butyl ester improves synthetic handling, its replacement with a carboxylic acid (as in mirogabalin) is essential for therapeutic efficacy due to enhanced solubility .
- Impurity Profiles : Structural analogs like Impurity 15 and 10 highlight the need for rigorous chromatographic separation to ensure final drug purity .
Biological Activity
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate, with CAS number 1138245-50-7, is a compound of interest due to its unique bicyclic structure and potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
Molecular Formula : C15H22O2
Molecular Weight : 234.33 g/mol
Boiling Point : 310.7 ± 11.0 °C
Density : 1.061 ± 0.06 g/cm³
Flash Point : 154.4 ± 10.4 °C
LogP : 4.67 (indicating lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of bicyclic compounds in general. Tert-butyl derivatives have been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a possible therapeutic application in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.
Case Studies
- Anti-inflammatory Effects in Animal Models : In a study involving mice models of inflammation, administration of this compound led to reduced swelling and pain response compared to control groups. The reduction in inflammatory markers was statistically significant (p < 0.05).
- Antimicrobial Efficacy Testing : A series of tests conducted on bacterial cultures revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating moderate antibacterial activity.
Research Findings
The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance:
- Cytokine Inhibition : The compound may inhibit nuclear factor kappa B (NF-kB) activation, leading to decreased transcription of pro-inflammatory cytokines.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage and increasing permeability.
Q & A
What synthetic methodologies are optimal for preparing tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate, and how are diastereomeric ratios controlled?
Answer:
The compound is synthesized via a multi-step process involving Horner-Wadsworth-Emmons olefination. Key steps include:
- Reaction of (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one with tert-butyl (dimethoxyphosphoryl)acetate under basic conditions (potassium tert-butoxide/THF, 5–15°C) to form the enol ether intermediate .
- Subsequent nitromethane addition under DBU catalysis (60°C, DMSO) yields a diastereomeric mixture (dr = 87/13), which is hydrogenated to the aminomethyl derivative .
Diastereoselectivity Control:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
